4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol
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Overview
Description
4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C8H5Cl2F3O. It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a benzyl alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates, which has been described in recent advances in trifluoromethylation techniques . The reaction conditions often involve the use of radical initiators and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by reduction and chlorination steps. The choice of reagents and catalysts, as well as reaction conditions, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted benzaldehydes, benzoic acids, and various substituted benzyl alcohol derivatives .
Scientific Research Applications
4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The chlorine atoms contribute to the compound’s reactivity and ability to form stable intermediates in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl alcohol: Similar in structure but lacks the chlorine atoms, resulting in different reactivity and applications.
4,5-Dichloro-2-(trifluoromethyl)benzaldehyde: An oxidized form of the benzyl alcohol, used in different synthetic applications.
4-(Trifluoromethyl)benzylamine: Contains an amine group instead of an alcohol, leading to different chemical properties and uses.
Uniqueness
4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol is unique due to the combination of trifluoromethyl and dichloro substituents on the benzyl alcohol framework. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C8H5Cl2F3O |
---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
[4,5-dichloro-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H5Cl2F3O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2,14H,3H2 |
InChI Key |
DBHFXVUVIUYEGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)CO |
Origin of Product |
United States |
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